Cas no 1096870-99-3 (N,N-dimethyl-2-(5-methylheptan-3-yl)aminoacetamide)

N,N-dimethyl-2-(5-methylheptan-3-yl)aminoacetamide is a tertiary amide derivative characterized by its branched alkylaminoacetamide structure. This compound exhibits potential utility as an intermediate in organic synthesis, particularly in the development of specialty chemicals and pharmaceuticals. Its structural features, including the dimethylamino and 5-methylheptyl substituents, contribute to its lipophilic properties, which may enhance solubility in non-polar matrices. The tertiary amide functionality offers stability under a range of reaction conditions, making it suitable for further functionalization. Its well-defined molecular architecture allows for precise modifications, supporting applications in targeted chemical synthesis. The compound is typically handled under controlled conditions due to its reactive amine and amide groups.
N,N-dimethyl-2-(5-methylheptan-3-yl)aminoacetamide structure
1096870-99-3 structure
Product name:N,N-dimethyl-2-(5-methylheptan-3-yl)aminoacetamide
CAS No:1096870-99-3
MF:C12H26N2O
MW:214.347643375397
CID:5176478
PubChem ID:43310847

N,N-dimethyl-2-(5-methylheptan-3-yl)aminoacetamide Chemical and Physical Properties

Names and Identifiers

    • N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide
    • n,n-Dimethyl-2-((5-methylheptan-3-yl)amino)acetamide
    • Acetamide, 2-[(1-ethyl-3-methylpentyl)amino]-N,N-dimethyl-
    • N,N-dimethyl-2-(5-methylheptan-3-yl)aminoacetamide
    • Inchi: 1S/C12H26N2O/c1-6-10(3)8-11(7-2)13-9-12(15)14(4)5/h10-11,13H,6-9H2,1-5H3
    • InChI Key: XXCGQJMOESLYHG-UHFFFAOYSA-N
    • SMILES: O=C(CNC(CC)CC(C)CC)N(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 181
  • XLogP3: 2.5
  • Topological Polar Surface Area: 32.299

N,N-dimethyl-2-(5-methylheptan-3-yl)aminoacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-165907-2.5g
N,N-dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide
1096870-99-3
2.5g
$1988.0 2023-06-08
Enamine
EN300-165907-5.0g
N,N-dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide
1096870-99-3
5g
$2940.0 2023-06-08
Enamine
EN300-165907-0.25g
N,N-dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide
1096870-99-3
0.25g
$933.0 2023-06-08
Enamine
EN300-165907-100mg
N,N-dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide
1096870-99-3
100mg
$553.0 2023-09-21
Enamine
EN300-165907-250mg
N,N-dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide
1096870-99-3
250mg
$579.0 2023-09-21
Enamine
EN300-165907-2500mg
N,N-dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide
1096870-99-3
2500mg
$1230.0 2023-09-21
Enamine
EN300-165907-5000mg
N,N-dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide
1096870-99-3
5000mg
$1821.0 2023-09-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1362838-50mg
n,n-Dimethyl-2-((5-methylheptan-3-yl)amino)acetamide
1096870-99-3 95%
50mg
¥18376.00 2024-08-09
Enamine
EN300-165907-0.5g
N,N-dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide
1096870-99-3
0.5g
$974.0 2023-06-08
Enamine
EN300-165907-0.05g
N,N-dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide
1096870-99-3
0.05g
$851.0 2023-06-08

Additional information on N,N-dimethyl-2-(5-methylheptan-3-yl)aminoacetamide

Professional Introduction to N,N-dimethyl-2-(5-methylheptan-3-yl)aminoacetamide (CAS No. 1096870-99-3)

N,N-dimethyl-2-(5-methylheptan-3-yl)aminoacetamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 1096870-99-3, belongs to a class of molecules that exhibit promising biological activities. The detailed structure of this molecule includes a dimethylamino group attached to an acetamide moiety, which is further linked to a 5-methylheptan-3-yl side chain. Such a configuration suggests potential interactions with biological targets, making it a valuable candidate for further investigation in drug discovery and development.

The N,N-dimethylaminoacetamide moiety is particularly noteworthy as it can influence the compound's solubility, stability, and reactivity. This group is often incorporated into pharmaceutical agents to enhance bioavailability and metabolic stability. In contrast, the 5-methylheptan-3-yl side chain adds bulk to the molecule, which can affect its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The presence of this alkyl chain may also contribute to the compound's ability to interact with specific enzymes or receptors in biological systems.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of N,N-dimethyl-2-(5-methylheptan-3-yl)aminoacetamide with greater accuracy. These studies have highlighted the compound's potential as an intermediate in the synthesis of more complex pharmacophores. For instance, modifications to the acetamide group or the 5-methylheptan-3-yl side chain could lead to derivatives with enhanced binding affinity or selectivity for therapeutic targets.

In the realm of medicinal chemistry, the development of novel scaffolds is crucial for overcoming resistance mechanisms and improving treatment outcomes. The structural features of N,N-dimethyl-2-(5-methylheptan-3-yl)aminoacetamide make it an intriguing candidate for further exploration. Researchers are particularly interested in its potential applications in treating neurological disorders, where precise modulation of molecular interactions is essential. The compound's ability to cross the blood-brain barrier remains an area of active investigation, as this could significantly expand its therapeutic utility.

The synthesis of N,N-dimethyl-2-(5-methylheptan-3-yl)aminoacetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution, are often employed to construct the desired framework. The use of chiral auxiliaries or asymmetric catalysts may also be necessary to achieve enantiopure compounds, which are critical for many pharmaceutical applications.

Evaluation of the compound's pharmacological properties has revealed several promising avenues for further research. In vitro assays have demonstrated potential inhibitory effects on certain enzymes and receptors relevant to inflammation and pain signaling. These findings align with recent studies highlighting the role of similar molecular motifs in modulating immune responses. Additionally, preliminary toxicity studies suggest that N,N-dimethyl-2-(5-methylheptan-3-yl)aminoacetamide exhibits low systemic toxicity at tested doses, making it a relatively safe candidate for further development.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of novel compounds like N,N-dimethyl-2-(5-methylheptan-3-yl)aminoacetamide. Predictive models can now rapidly screen vast chemical libraries for molecules with desired properties, significantly reducing the time required for hit identification. This approach has already led to several breakthroughs in identifying lead compounds for various therapeutic indications. As computational methods continue to improve, the likelihood of discovering effective treatments based on such scaffolds increases substantially.

The future direction of research on N,N-dimethyl-2-(5-methylheptan-3-yl)aminoacetamide will likely focus on optimizing its pharmacological profile through structure-based drug design. By leveraging insights from crystallographic studies and molecular dynamics simulations, researchers can refine the compound's interactions with biological targets. Furthermore, exploring its potential as a prodrug—a precursor that releases active metabolites—could open new therapeutic possibilities.

In conclusion, N,N-dimethyl-2-(5-methylheptan-3-yl)aminoacetamide (CAS No. 1096870-99-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its investigation into potential therapeutic applications continues to evolve with advancements in synthetic methodologies and computational biology. As research progresses, this compound holds great promise for contributing to next-generation treatments across multiple disease areas.

Recommend Articles

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm